

Application Notes: Photoredox Catalysis for the Synthesis of Functionalized Piperazines

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Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

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Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).^[1] The ability to precisely functionalize the piperazine ring, particularly at the carbon atoms, is crucial for modulating the pharmacological and pharmacokinetic properties of drug candidates.^{[1][2]} Traditional methods for C-H functionalization often require harsh conditions or pre-functionalized starting materials.^[3] Visible-light photoredox catalysis has emerged as a powerful and mild alternative, enabling the direct functionalization of the piperazine core and the construction of diverse piperazine libraries under mild conditions.^{[4][5]} This has opened new avenues for late-stage functionalization and the rapid exploration of structure-activity relationships (SAR).^[2]

This document provides an overview of key photoredox-catalyzed methodologies for the synthesis of functionalized piperazines, complete with detailed experimental protocols and comparative data. The approaches covered include direct α -C-H functionalization, decarboxylative annulation, and programmable synthesis strategies.

Key Methodologies and Applications

Several innovative strategies leveraging photoredox catalysis have been developed to access functionalized piperazines:

- **Direct α -C–H Functionalization:** This approach directly activates the C-H bonds at the α -position to the nitrogen atoms of the piperazine ring. This allows for the introduction of aryl, vinyl, and alkyl groups onto the piperazine scaffold.^{[4][5]} This method is particularly valuable for modifying existing piperazine-containing molecules.
- **Decarboxylative Annulation (CLAP Protocol):** The CarboxyLic Amine Protocol (CLAP) provides a convergent approach to 2-substituted piperazines.^{[1][6]} This method involves the decarboxylative cyclization of a glycine-derived diamine with various aldehydes, offering a high degree of flexibility in the introduced substituent.^{[1][7]}
- **Programmable Piperazine Synthesis:** A more recent and highly modular approach enables the synthesis of polysubstituted piperazines.^{[3][8][9][10]} This strategy relies on a photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates to generate functionalized diamine precursors, which then undergo cyclization to form the piperazine core.^{[3][8][9][10]} This allows for systematic variation at all four carbon positions of the piperazine ring.^[3]

These photoredox-mediated transformations are generally characterized by their mild reaction conditions, high functional group tolerance, and operational simplicity, making them highly attractive for applications in drug discovery and development.^{[10][11]}

Data Presentation

Table 1: Direct α -C–H Functionalization of N-Arylpiperazines

Entry	Coupling Partner	Product	Yield (%)	Catalyst	Ref
1	4-Vinylpyridine	α -Vinylated Piperazine	74	Ir(ppy)_3	[4]
2	2-Chloropyrimidine	α -Heteroarylated Piperazine	84	Ir(ppy)_3	[4]
3	2-Chloropyridine	α -Heteroarylated Piperazine	35	Ir(ppy)_3	[4]
4	Bromobenzene	α -Arylated Piperazine	95	Ir(ppy)_3	[4]

Table 2: Decarboxylative Annulation (CLAP Protocol) for 2-Substituted Piperazines

Entry	Aldehyde	Product	Yield (%)	Catalyst	Ref
1	4-Fluorobenzaldehyde	1-Benzyl-3-(4-fluorophenyl)piperazine	80	$[\text{Ir(ppy)}_2(\text{dtbpy})]\text{PF}_6$	[7]
2	4-Methoxybenzaldehyde	1-Benzyl-3-(4-methoxyphenyl)piperazine	92	$[\text{Ir(ppy)}_2(\text{dtbpy})]\text{PF}_6$	[6]
3	2-Naphthaldehyde	1-Benzyl-3-(naphthalen-2-yl)piperazine	85	$[\text{Ir(ppy)}_2(\text{dtbpy})]\text{PF}_6$	[6]
4	Cyclohexanecarboxaldehyde	1-Benzyl-3-cyclohexylpiperazine	75	$[\text{Ir(ppy)}_2(\text{dtbpy})]\text{PF}_6$	[6]

Table 3: Programmable Piperazine Synthesis via Organic Photoredox Catalysis

Entry	Diamine Precursor	Carbonyl Partner	Product	Yield (%)	Catalyst	Ref
1	N-Boc-1,2-diaminoethane	Benzaldehyde	2-Phenylpiperazine	95	Xyl-pCF ₃ -Acr ⁺	[3]
2	N-Boc-1,2-diaminopropane	4-Chlorobenzaldehyde	2-(4-Chlorophenyl)-5-methylpiperazine	88	Xyl-pCF ₃ -Acr ⁺	[3]
3	N-Boc-1,2-diphenylethane-1,2-diamine	Acetone	2,2-Dimethyl-5,6-diphenylpiperazine	75	Xyl-pCF ₃ -Acr ⁺	[3]
4	N-Boc-1,2-diaminoethane	Lithocholic acid derivative	Complex piperazine adduct	82	Xyl-pCF ₃ -Acr ⁺	[3]

Experimental Protocols

Protocol 1: Direct α -C–H Vinylation of N-Phenylpiperazine

This protocol is adapted from the work of MacMillan and coworkers.[4]

Materials:

- N-Phenylpiperazine
- Vinyl sulfone

- Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine))
- Anhydrous solvent (e.g., DMF or DMSO)
- Inert gas (Nitrogen or Argon)
- Blue LED light source (e.g., 34 W Kessil lamp)
- Standard laboratory glassware

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add N-phenylpiperazine (1.0 equiv), vinyl sulfone (1.5 equiv), and Ir(ppy)₃ (1-2 mol%).
- Evacuate and backfill the vial with an inert gas (3 cycles).
- Add anhydrous solvent (to achieve a concentration of ~0.1 M).
- Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.^[2]
- Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Decarboxylative Annulation (CLAP Protocol)

This protocol is based on the method developed by Bigot and coworkers.^{[1][7]}

Materials:

- N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate)
- Aldehyde (e.g., 4-fluorobenzaldehyde)
- [Ir(ppy)₂(dtbpy)]PF₆ (Iridium(III) bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine) hexafluorophosphate)
- 1 M KOH in methanol
- Anhydrous acetonitrile
- Inert gas (Nitrogen)
- Blue LED light source

Procedure:

- Charge an oven-dried Schlenk tube with N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) (1.0 equiv).
- Degas the system by purging with nitrogen (3 x 5 min).
- Add 1 M KOH solution in methanol (4.1 equiv) and the aldehyde (1.4 equiv) sequentially.
- Stir the reaction mixture at room temperature for 30 minutes.
- Add a solution of [Ir(ppy)₂(dtbpy)]PF₆ (1 mol%) in dry acetonitrile.
- Degas the reaction mixture with nitrogen bubbling before starting the irradiation.
- Stir the reaction at room temperature under the exposure of blue LEDs for 3 hours.^[7]
- Filter the solution to remove the trifluoroacetate salt.
- Concentrate the resulting mixture under vacuum.
- Purify the crude product by column chromatography (e.g., 1:99 methanol/ethyl acetate on SiO₂).^[7]

Protocol 3: Programmable Piperazine Synthesis

This protocol is a general procedure based on the work of Nicewicz and coworkers.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

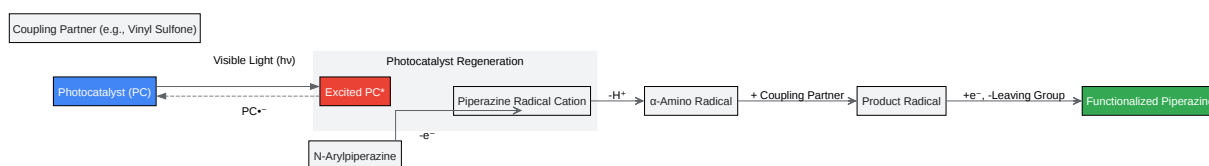
Materials:

- N-Boc-protected diamine precursor
- Carbonyl compound (aldehyde or ketone)
- Organic acridinium photocatalyst (e.g., Xyl-pCF₃-Acr⁺)
- Anhydrous solvent (e.g., acetonitrile)
- Inert gas (Nitrogen or Argon)
- Visible light source (e.g., blue LEDs)

Procedure:

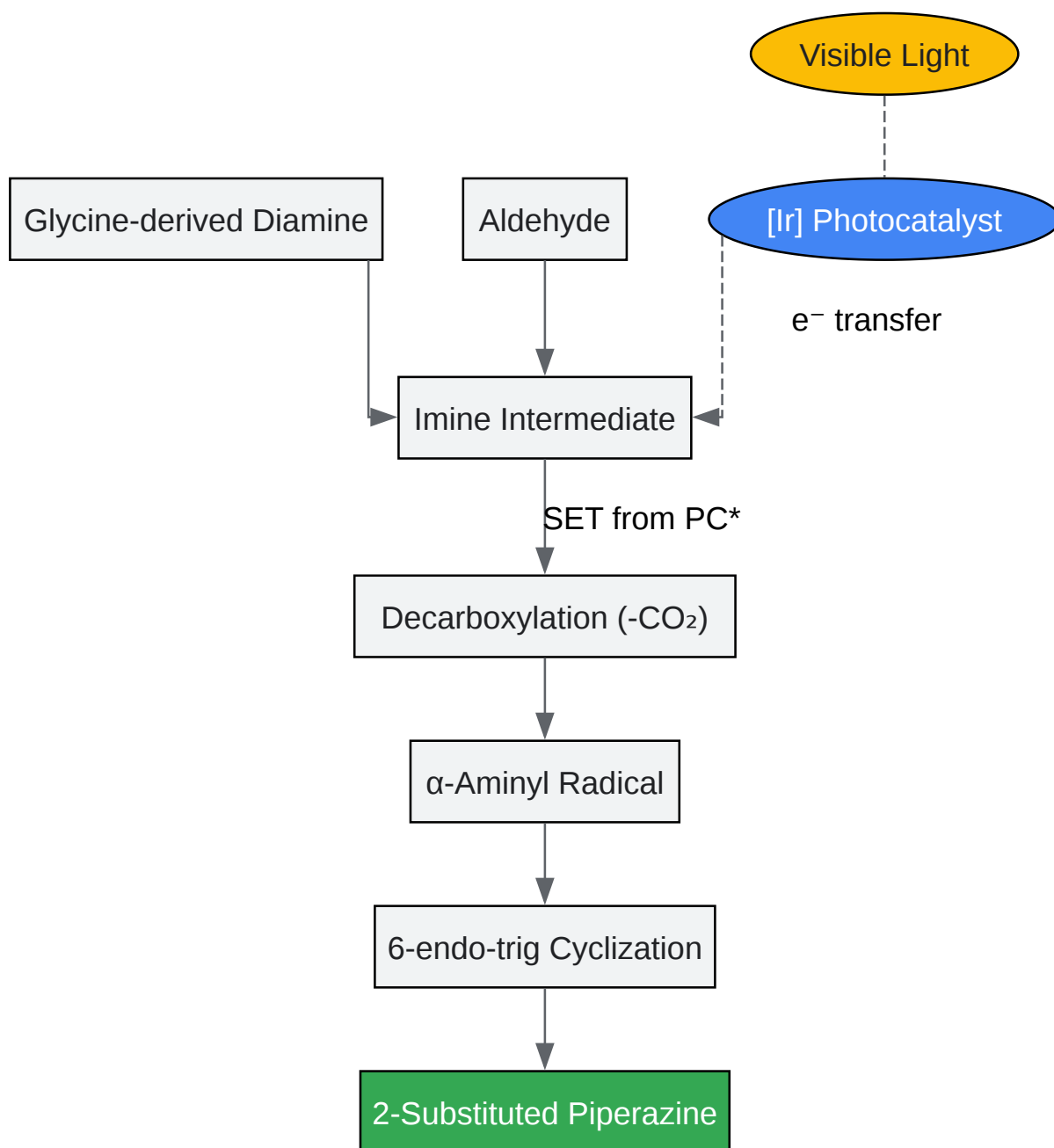
- In a vial, dissolve the N-Boc-protected diamine precursor (1.0 equiv) and the carbonyl compound (1.2 equiv) in the anhydrous solvent.
- Add the organic acridinium photocatalyst (1-2 mol%).
- Degas the solution with a stream of inert gas for 15-20 minutes.
- Seal the vial and place it before a visible light source, ensuring efficient stirring.
- Irradiate the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, remove the solvent under reduced pressure.
- The crude product can then be purified by standard chromatographic techniques.

Visualizations



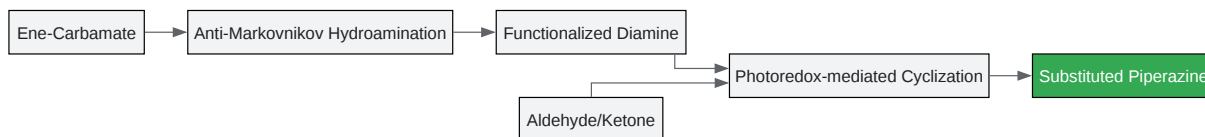
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Caption: General mechanism for direct C-H functionalization.



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Caption: Workflow for the CLAP protocol.



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Caption: Logic of programmable piperazine synthesis.

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